BMS-986187

biased signaling G-protein bias β-arrestin

BMS-986187 addresses the convulsion liability of orthosteric DOR agonists in preclinical studies. As the only DOR PAM with in vivo antidepressant-like efficacy (FST) and IBS symptom reduction (stress-induced fecal output), it enables biased signaling research without confounding orthosteric effects. • Validated DOR PAM: EC50 30 nM, 100-fold selectivity over μ-OR • G-protein-biased agonism with minimal β-arrestin recruitment • ≥98% HPLC purity; ambient or blue ice shipping

Molecular Formula C31H34O4
Molecular Weight 470.6 g/mol
Cat. No. B1667321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986187
SynonymsBMS 986187;  BMS986187;  BMS-986187
Molecular FormulaC31H34O4
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C
InChIInChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3
InChIKeyUEKIYVKPQNKSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986187 δ-Opioid Receptor PAM: Key Baseline Data


BMS-986187 is a synthetic xanthene-dione derivative that functions as a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and also exhibits G-protein-biased allosteric agonism [1]. It is characterized by a molecular weight of 470.6 g/mol, high lipophilicity (cLogP ~6.27), and a CAS number of 684238-37-7 [2]. The compound is commercially available from multiple research reagent suppliers with typical purity specifications of ≥98% by HPLC .

BMS-986187 vs. Orthosteric DOR Agonists


The mechanism of action of BMS-986187 is fundamentally distinct from that of orthosteric δ-opioid receptor agonists such as SNC80, ADL5859, or TAN-67. While orthosteric agonists bind directly to the primary ligand-binding pocket and activate all downstream signaling pathways, BMS-986187 binds to a topographically distinct allosteric site and produces a biased signaling profile [1]. This allosteric mechanism confers unique pharmacological properties that cannot be replicated by orthosteric agonists: BMS-986187 acts only in the presence of endogenous opioid peptides, preserving spatiotemporal fidelity in vivo and reducing on-target side effects such as convulsions that are characteristic of DOR orthosteric agonists [2]. Furthermore, BMS-986187's ability to potentiate the effects of endogenous enkephalins rather than acting as a full agonist makes it functionally distinct from any orthosteric DOR agonist tool compound [3].

BMS-986187 Key Differentiating Evidence


Biased Signaling vs. SNC80

BMS-986187 acts as a G-protein-biased allosteric agonist relative to β-arrestin 2 recruitment, in direct contrast to the orthosteric full agonist SNC80 which robustly activates both pathways [1]. BMS-986187 exhibits low potency for β-arrestin 2 recruitment and fails to elicit significant receptor phosphorylation, leading to reduced receptor internalization and slower onset of desensitization compared with SNC80 [1]. This bias is evident at the level of cellular signaling: while SNC80 promotes both G-protein and β-arrestin pathways, BMS-986187 preferentially activates G-protein signaling [1].

biased signaling G-protein bias β-arrestin DOR pharmacology allosteric agonism

δ-OR vs. μ-OR Selectivity

BMS-986187 exhibits 100-fold selectivity in promoting δ-opioid receptor (δ-OR) over μ-opioid receptor (μ-OR) agonism, a key differentiator from orthosteric agonists that often show poor subtype selectivity [1]. In PAM mode functional assays, BMS-986187 has an EC50 of 0.03 μM (30 nM) at δ-OR versus 3 μM at μ-OR, confirming the 100-fold selectivity window [2]. By contrast, orthosteric DOR agonists such as SNC80 and ADL5859 show much narrower selectivity margins or significant μ-OR cross-reactivity .

receptor selectivity DOR selectivity MOR cross-reactivity opioid receptor profiling

Leu-Enkephalin Affinity Potentiation

BMS-986187 acts as a potent positive allosteric modulator that enhances the binding affinity of the endogenous δ-opioid peptide leu-enkephalin by 32-fold [1]. In radioligand binding assays, the Ki of leu-enkephalin at the δ-OR decreased from 221 nM in the absence of BMS-986187 to 7 nM in the presence of 10 μM BMS-986187 [2]. This represents a functional cooperativity factor (αβ) of approximately 12, indicating substantial positive modulation [3]. The effect is DOR-selective; at the μ-OR, BMS-986187 enhances DAMGO affinity only 11-fold (from 724 nM to 63 nM) [2].

allosteric cooperativity affinity modulation leu-enkephalin DOR PAM

Antidepressant Efficacy in FST

BMS-986187 produces robust antidepressant-like effects in the mouse forced swim test when administered alone, and this effect is blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [1]. Critically, unlike orthosteric DOR agonists such as SNC80, BMS-986187 achieves antidepressant efficacy without inducing convulsions, a major dose-limiting toxicity of DOR orthosteric agonists [1]. Furthermore, pretreatment with the enkephalinase inhibitor RB101 produces a synergistic effect with BMS-986187 but not with SNC80, indicating that BMS-986187 exerts its behavioral effects by potentiating endogenous enkephalin tone [1].

antidepressant forced swim test DOR PAM in vivo efficacy convulsion liability

Potentiation of SNC80 Antinociception

BMS-986187 enhances the antinociceptive potency of the orthosteric DOR agonist SNC80 without increasing SNC80-induced convulsions, thereby functionally improving the therapeutic index of SNC80 [1]. In the acetic acid-induced writhing assay, co-administration of BMS-986187 (30 mg/kg i.p.) with SNC80 produced a leftward shift in the SNC80 dose-response curve, indicating increased potency, yet convulsion incidence remained unchanged relative to SNC80 alone [1]. This demonstrates that BMS-986187 can amplify therapeutic DOR signaling while sparing the convulsant pathway.

antinociception SNC80 DOR PAM therapeutic index convulsion

Reduction of IBS Symptoms in Stress Models

BMS-986187 reduces fecal output and delays diarrhea onset in two distinct mouse models of IBS symptoms: the novel environment stress model and the castor oil-induced diarrhea model [1]. In the isolated intact colon preparation, BMS-986187 reduces the generation of complex motor patterns associated with dysmotility [1]. These effects are DOR-selective and are achieved without causing constipation, a common side effect of μ-OR agonists [1]. The study also demonstrates that BMS-986187 augments DOR agonist-mediated inhibition of neurogenic contractions in mouse colon and enhances reflex-evoked DOR internalization in myenteric neurons [1].

IBS gastrointestinal motility enteric nervous system DOR PAM colonic motility

BMS-986187 Research Applications


Biased Signaling and GPCR Pharmacology

BMS-986187 is the preferred tool compound for investigators studying G-protein-biased signaling at the δ-opioid receptor. Its unique profile as an allosteric agonist with potent G-protein activation but minimal β-arrestin recruitment [1] enables researchers to dissect the physiological and therapeutic consequences of signaling bias at DOR without the confounding influence of orthosteric agonism. This makes BMS-986187 essential for studies aimed at understanding the mechanisms underlying biased agonism and for screening campaigns seeking to identify other biased DOR ligands.

Antidepressant Drug Discovery and Mood Disorder Research

BMS-986187 is uniquely suited for preclinical studies of DOR-mediated antidepressant mechanisms. It is the only DOR PAM with demonstrated in vivo antidepressant-like efficacy in the forced swim test that occurs without convulsions [2], a critical advantage over orthosteric DOR agonists. Researchers developing novel antidepressants or studying the role of endogenous enkephalin tone in mood regulation should use BMS-986187 as a reference compound to benchmark allosteric modulator efficacy and to explore combination strategies with enkephalinase inhibitors.

Gastrointestinal Motility and IBS Research

For researchers investigating the role of the enteric nervous system in gastrointestinal disorders, BMS-986187 is the only DOR PAM tool compound with published evidence of efficacy in preclinical IBS models, including reduced stress-induced fecal output and delayed diarrhea onset [3]. Its ability to modulate colonic motility without causing constipation distinguishes it from μ-OR agonists and positions BMS-986187 as a critical reagent for validating DOR PAMs as a therapeutic strategy for dysmotility disorders.

Opioid Receptor Allosteric Modulator Screening and SAR

BMS-986187 serves as the essential reference standard for any structure-activity relationship (SAR) campaign aimed at developing next-generation DOR-selective PAMs. Its established binding site (TM1/TM2/TM7 allosteric pocket) [4], quantitative cooperativity parameters (αβ = 12 at WT DOR) [4], and known limitations (modest MOR/KOR cross-reactivity, high lipophilicity) [5] provide the benchmark against which novel analogs must be compared. Procurement of BMS-986187 is mandatory for assay validation and as a positive control in all DOR PAM screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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